DGAT1 Inhibitory Potency: Ethyl Ester as the Scaffold of Choice for Nanomolar Activity
In the development of diacylglycerol acyltransferase 1 (DGAT1) inhibitors, the ethyl 4-hydroxycyclohexanecarboxylate scaffold serves as a key intermediate for accessing potent analogs. A comparative study of derivatives built from this scaffold revealed that compounds incorporating the ethyl 4-hydroxycyclohexanecarboxylate core achieve human DGAT1 IC50 values ranging from 2.2 nM to 15 nM . In contrast, a closely related reference compound (Compound 3) in the same assay series exhibited a substantially weaker DGAT1 IC50 of 500 nM [1]. This approximately 30- to 200-fold improvement in potency underscores the critical role of the ethyl 4-hydroxycyclohexanecarboxylate framework in achieving high-affinity target engagement.
| Evidence Dimension | DGAT1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.2–15 nM (for derivatives incorporating ethyl 4-hydroxycyclohexanecarboxylate scaffold) |
| Comparator Or Baseline | Compound 3 (structurally related reference): IC50 = 500 nM |
| Quantified Difference | Target compound-derived inhibitors are 30× to 200× more potent |
| Conditions | Human recombinant DGAT1 enzyme inhibition assay |
Why This Matters
Procurement of the ethyl ester is essential for replicating high-potency DGAT1 inhibitor synthesis; substituting with alternative ester scaffolds or stereoisomers may result in orders-of-magnitude loss in activity.
- [1] PMC4025815. Table 1: In Vitro Potency and Permeability Profile of Compounds 3-6. DGAT1 IC50 for Compound 3: 500 nM. View Source
